molecular formula C6H13Cl2NO B000576 Sevelamer hydrochloride CAS No. 152751-57-0

Sevelamer hydrochloride

Cat. No. B000576
CAS RN: 152751-57-0
M. Wt: 186.08 g/mol
InChI Key: KHNXRSIBRKBJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sevelamer hydrochloride is synthesized as a polymeric hydrogel through the crosslinking of polyallylamine with epichlorohydrin. This process results in a structure that enables the this compound to bind with phosphate ions in the gastrointestinal tract selectively. The preference for phosphate is believed to stem from its dianion character, which may also involve hydrogen bonding. The synthesis aims to produce a compound that is efficient in phosphate binding, exhibiting a higher preference for phosphate over other intestinal anions such as chloride and bicarbonate (Holmes-Farley et al., 1999).

Molecular Structure Analysis

The molecular structure of this compound contributes significantly to its phosphate-binding capabilities. Its backbone, composed of crosslinked polyallylamine, is modified to include multiple amine groups that are partially protonated. These amine groups interact with phosphate molecules through ionic and hydrogen bonds. The unique structure of this compound, characterized by its polymeric and crosslinked nature, ensures that it remains non-absorbed and allows it to bind selectively to phosphate ions.

Chemical Reactions and Properties

This compound's primary chemical property is its ability to bind phosphate ions through ionic and hydrogen bonding. This binding mechanism is selective and efficient, with a strong preference for phosphate ions over other anions present in the gastrointestinal tract. The compound's efficacy in phosphate binding is attributed to its high content of cationic charge associated with the protonated amine groups on its polymer matrix, making it an effective agent in the management of hyperphosphatemia in end-stage renal diseases.

Physical Properties Analysis

As a hydrogel, this compound is insoluble in water and gastrointestinal fluids, which is essential for its function as a phosphate binder. This physical property ensures that this compound does not get absorbed into the bloodstream but remains in the gastrointestinal tract where it can bind to dietary phosphate and prevent its absorption. Its insolubility and stability in the gastrointestinal environment are crucial for its effectiveness in reducing serum phosphorus levels.

Chemical Properties Analysis

The chemical properties of this compound, including its stability, lack of absorption, and selective ion exchange capabilities, make it an effective treatment for hyperphosphatemia. Its mechanism of action does not alter the body's natural mineral balance, such as calcium, making it a safer option for patients at risk of calcification. Furthermore, this compound has been shown to offer cardiovascular benefits by not contributing to vascular calcification, a common complication in patients with chronic kidney disease.

Scientific Research Applications

  • Phosphate Ion Binding : Sevelamer hydrochloride effectively removes phosphate ions from aqueous solutions, making it a useful treatment for hyperphosphatemia in end-stage renal diseases (Elsiddig et al., 2014).

  • Lipid Profile Improvement : In hemodialysis patients, sevelamer not only lowers serum phosphorus but also improves the lipid profile, which can benefit atherosclerosis management (Hervás et al., 2003).

  • Reducing Systemic Inflammation : It binds to bacterial endotoxin, potentially reducing systemic inflammation in the intestinal lumen by decreasing free endotoxin (ET) levels and cytokine levels (Perianayagam & Jaber, 2008).

  • Vitamin D Levels : There's a possibility that this compound may decrease vitamin D levels in haemodialysis patients, leading to potential deficiencies and complications like renal osteodystrophy (Stróżecki et al., 2005).

  • Cardiovascular Calcification : As a calcium- and metal-free phosphate binder, this compound prevents phosphate accumulation in kidney failure patients and is effective in slowing the progression of cardiovascular calcification compared to calcium-based binders (Bleyer & Balwit, 2005).

  • Phosphate Absorption and Excretion : Sevelamer is effective in treating hyperphosphataemia in end-stage renal failure patients. It works by preventing phosphate absorption and enhancing faecal excretion, although other anion-exchange resins may be equally efficient (Wrong & Harland, 2007).

  • Long-term Effects in Hemodialysis Patients : It significantly improves calcium phosphate product and lipid profile in haemodialysis patients with minimal adverse events, proving its safety and effectiveness over the long term (Chertow et al., 1999).

  • Aortic Calcification : Switching from calcium carbonate to this compound suppresses the progression of aortic calcification in hemodialysis patients (Izumi et al., 2008).

  • Lowering Cholesterol in Dialysis Patients : It effectively lowers serum total cholesterol and LDL cholesterol in peritoneal dialysis patients (Ramos et al., 2007).

  • Pediatric Use : this compound is well-tolerated in children with chronic kidney disease, offering similar phosphate reduction and a lower risk of hypercalcemia compared to calcium acetate (Gulati et al., 2010).

  • Effectiveness in Pediatric Dialysis Patients : It effectively reduces serum phosphorus levels in pediatric patients on dialysis, with well-tolerated and no adverse effects related to the drug (Mahdavi et al., 2003).

  • Risk of Intestinal Perforation : Administration in hemodialysis patients may increase the risk of intestinal perforation due to physical stimulation by sevelamer crystals (Yamaguchi et al., 2016).

  • Exacerbation of Metabolic Acidosis : this compound may exacerbate metabolic acidosis in dialysis patients. Clinicians should monitor both chlorine and bicarbonate levels during treatment to prevent increased risk of death and hospitalization (Oka et al., 2008).

  • Interaction with Other Medications : It does not interfere with the absorption or excretion of digoxin or warfarin (Burke et al., 2001).

  • Impact on Antihypertensives : this compound does not alter the pharmacokinetics of two commonly used antihypertensives in healthy volunteers (Burke et al., 2001).

  • In-vitro Phosphate Binding Studies : The developed ICP-OES method effectively estimates free phosphate in in-vitro phosphate binding studies of Sevelamer HCl Tablets, meeting FDA guidelines for stability studies (Vallapragada et al., 2012).

  • Binding Parameter Constants : this compound is equivalently bound to all three dosage forms of Renagel at each pH, with a shift in binding mechanism from pH 4.0 to 7.0 (Swearingen et al., 2002).

  • Bioequivalence of Renagel : Renagel capsules, tablets, and 800 mg tablets show in vitro bioequivalence at pH 7.0 (Swearingen et al., 2004).

Mechanism of Action

Target of Action

Sevelamer hydrochloride primarily targets dietary phosphate in the gut . This compound is used to prevent hyperphosphatemia in patients with chronic renal failure . Phosphates are the primary targets due to their role in contributing to conditions such as hyperphosphatemia, which can lead to ectopic calcification and secondary hyperparathyroidism .

Mode of Action

This compound operates by binding to dietary phosphate in the gut, which prevents its absorption . This interaction results in a decrease in serum parathyroid hormone levels . The binding occurs through ion exchange and ionic binding through charge and hydrogen bonding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphate homeostasis pathway. By binding to dietary phosphate, this compound prevents the absorption of phosphate, thus reducing serum phosphate concentrations . This can lead to a decrease in serum parathyroid hormone levels, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency .

Pharmacokinetics

The onset of action in reducing serum phosphorus has been demonstrated after 1-2 weeks .

Result of Action

The molecular effect of this compound’s action is the formation of an insoluble complex with phosphate, which is then excreted, leading to a decrease in serum phosphate levels . On a cellular level, this compound can reduce the expression of the receptor for advanced glycation end products (RAGE) and decrease levels of inflammatory biomarkers . It also has an impact on lipid metabolism, resulting in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels .

Action Environment

The action of this compound can be influenced by the patient’s diet, particularly their phosphate intake. The compound should be taken with meals to maximize its ability to bind dietary phosphate . Additionally, the efficacy of this compound can be influenced by the presence of other medications, as it has been shown to interact with certain drugs . Therefore, the timing of administration and monitoring of clinical responses or blood levels of concomitant medication may be necessary .

Safety and Hazards

Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While awaiting the answer, as clinicians we should proceed with a treatment to “do no harm”, trying to at least limit the calcium exposure of our dialysis patients .

properties

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRSIBRKBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152751-57-0
Record name Sevelamer hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer hydrochloride
Reactant of Route 2
Sevelamer hydrochloride
Reactant of Route 3
Sevelamer hydrochloride
Reactant of Route 4
Reactant of Route 4
Sevelamer hydrochloride
Reactant of Route 5
Sevelamer hydrochloride
Reactant of Route 6
Sevelamer hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.